Prop-2-en-1-yl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine hydrochloride with an α,β-unsaturated carbonyl compound under refluxing methanolic conditions . This reaction yields the isoxazole ring, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts for (3 + 2) cycloaddition reactions . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The allyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 5-(carboxymethyl)isoxazole-3-carboxylate.
Reduction: Formation of 5-(hydroxymethyl)isoxazole-3-carboxylate.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to modulation of their activity . This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(hydroxymethyl)isoxazole-3-carboxylate
- Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
- Propyl 5-(hydroxymethyl)isoxazole-3-carboxylate
Uniqueness
Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate is unique due to the presence of the allyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis . Additionally, the hydroxymethyl group provides further functionalization opportunities, enhancing its utility in scientific research and industrial applications .
Properties
CAS No. |
833445-83-3 |
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Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
prop-2-enyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-2-3-12-8(11)7-4-6(5-10)13-9-7/h2,4,10H,1,3,5H2 |
InChI Key |
MEGJJGKEOJKEAW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=NOC(=C1)CO |
Origin of Product |
United States |
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